ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate
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Overview
Description
Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a hydrazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate typically involves the reaction of ethyl acetoacetate with 3-(trifluoromethyl)phenylhydrazine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate involves its interaction with molecular targets through its trifluoromethyl and hydrazone groups. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s ability to form stable radicals and its electron-withdrawing trifluoromethyl groups contribute to its reactivity and potential biological activity .
Comparison with Similar Compounds
Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate can be compared with similar compounds such as:
Ethyl 2-chloro-2-(2-[3-(trifluoromethyl)phenyl]hydrazono)acetate: Similar in structure but with a chloro group instead of an oxo group.
Trifluoromethyl phenyl hydrazones: Compounds with similar hydrazone and trifluoromethyl functionalities.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10F6N2O3 |
---|---|
Molecular Weight |
356.22 g/mol |
IUPAC Name |
ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate |
InChI |
InChI=1S/C13H10F6N2O3/c1-2-24-11(23)9(10(22)13(17,18)19)21-20-8-5-3-4-7(6-8)12(14,15)16/h3-6,22H,2H2,1H3/b10-9-,21-20? |
InChI Key |
BBKKWERXXZNMIX-WKQMEXKUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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